gentamicin C2a gentamicin C2a Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a.
Brand Name: Vulcanchem
CAS No.: 59751-72-3
VCID: VC20765522
InChI: InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Molecular Formula: C20H41N5O7
Molecular Weight: 463.6 g/mol

gentamicin C2a

CAS No.: 59751-72-3

Cat. No.: VC20765522

Molecular Formula: C20H41N5O7

Molecular Weight: 463.6 g/mol

* For research use only. Not for human or veterinary use.

gentamicin C2a - 59751-72-3

Specification

Description Gentamicin C2a sulfate is one of three components of the gentamicin C complex and can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are both stereoisomers. Gentamicin C2a is ≥95.0% gentamicin C2a.
CAS No. 59751-72-3
Molecular Formula C20H41N5O7
Molecular Weight 463.6 g/mol
IUPAC Name (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Standard InChI Key XUFIWSHGXVLULG-BSBKYKEKSA-N
Isomeric SMILES C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N

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